molecular formula C20H19N3O3 B11423365 5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11423365
M. Wt: 349.4 g/mol
InChI Key: DGFRVRNUPBRIJP-UHFFFAOYSA-N
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Description

“5-HEHP” , belongs to the class of pyrrolopyrazoles. Its chemical structure features a dihydropyrrolo[3,4-c]pyrazole core with hydroxy and methyl substituents. The compound’s systematic name reflects its substituents and ring fusion pattern. It has garnered interest due to its potential biological activities.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for 5-HEHP. One common approach involves the condensation of 2-hydroxyacetophenone with 4-methylbenzaldehyde, followed by cyclization with hydrazine hydrate. The reaction proceeds under acidic conditions, resulting in the formation of the dihydropyrrolopyrazole ring system.

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes. Optimization of reaction conditions, solvent choice, and catalysts would be necessary for industrial implementation.

Chemical Reactions Analysis

Reactions::

    Oxidation: 5-HEHP can undergo oxidation reactions, yielding various products. Oxidizing agents like hydrogen peroxide or peracids may be employed.

    Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol.

    Substitution: Substituents on the aromatic rings can be modified via electrophilic aromatic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Hydrogen peroxide (H₂O₂), acetic acid, or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Lewis acids (e.g., AlCl₃) or strong acids (e.g., sulfuric acid).

Major Products:: The specific products depend on reaction conditions and substituents. Oxidation may yield hydroxylated derivatives, while reduction leads to alcohols.

Scientific Research Applications

Chemistry::

    Building Blocks: 5-HEHP serves as a versatile building block for designing novel heterocyclic compounds.

    Catalysis: Its functional groups can participate in catalytic reactions.

Biology and Medicine::

    Antioxidant Properties: Due to its phenolic hydroxyl groups, 5-HEHP may exhibit antioxidant activity.

    Anti-inflammatory Potential: Research suggests anti-inflammatory effects, possibly through modulation of signaling pathways.

    Drug Development: Investigating its interactions with biological targets could lead to drug discovery.

Industry::

    Dyes and Pigments: The compound’s aromatic system makes it suitable for dye synthesis.

    Agrochemicals: Potential use as agrochemical intermediates.

Mechanism of Action

The exact mechanism remains elusive, but potential molecular targets include enzymes, receptors, or cellular pathways. Further research is needed to elucidate its mode of action.

Comparison with Similar Compounds

5-HEHP’s uniqueness lies in its specific substitution pattern and fused pyrrolopyrazole ring system. Similar compounds include other pyrrolopyrazoles, such as 3,4-dihydropyrrolo[3,4-c]pyrazole derivatives.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(4-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C20H19N3O3/c1-12-6-8-13(9-7-12)19-16-17(14-4-2-3-5-15(14)25)21-22-18(16)20(26)23(19)10-11-24/h2-9,19,24-25H,10-11H2,1H3,(H,21,22)

InChI Key

DGFRVRNUPBRIJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=CC=CC=C4O

Origin of Product

United States

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